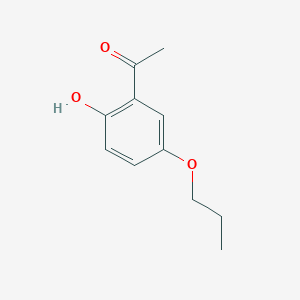

1-(2-Hydroxy-5-propoxyphenyl)ethanone

Description

Properties

CAS No. |

288074-68-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2-hydroxy-5-propoxyphenyl)ethanone |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-9-4-5-11(13)10(7-9)8(2)12/h4-5,7,13H,3,6H2,1-2H3 |

InChI Key |

PSKYLWRFWHJACM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

This technical guide details the structural elucidation, synthesis logic, and analytical characterization of 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0).[1] It is designed for researchers requiring a rigorous reference for quality control, impurity profiling, and synthetic planning.[2]

Molecular Weight: 194.23 g/molExecutive Summary

This compound, also known as 5'-Propoxy-2'-hydroxyacetophenone , is a critical regioselective intermediate used in the synthesis of leukotriene receptor antagonists and other anti-inflammatory pharmacophores. Its structural integrity relies on the precise positioning of the propoxy group at the C5 position, distinct from its C4 regioisomer.[2] This guide provides a definitive protocol for distinguishing this specific isomer using NMR, IR, and MS, alongside a validated HPLC methodology for purity assessment.

Molecular Architecture & Theoretical Properties

The molecule features an acetophenone core with two oxygenated substituents.[2] The defining structural characteristic is the intramolecular hydrogen bond between the phenolic hydroxyl at C2 and the carbonyl oxygen.[2] This interaction locks the conformation, significantly influencing its solubility, pKa, and spectroscopic signature.[2]

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| LogP | 2.8 ± 0.2 | Moderate lipophilicity; suitable for RP-HPLC. |

| pKa (Phenol) | ~10.5 | Elevated due to intramolecular H-bonding (stabilization). |

| H-Bond Donor | 1 (Chelated) | Reduced reactivity of C2-OH toward alkylation. |

| H-Bond Acceptor | 3 | Carbonyl and Ether oxygens. |

| Appearance | Pale yellow crystalline solid | Typical of hydroxyacetophenones.[2] |

Synthesis & Regiochemical Logic

The synthesis of this compound exploits the "ortho-effect." In the starting material, 2,5-dihydroxyacetophenone , the hydroxyl group at the 2-position forms a strong 6-membered hydrogen-bonded ring with the acetyl group. This renders the 2-OH significantly less nucleophilic than the 5-OH.

Reaction Pathway

Treatment with n-propyl bromide in the presence of a mild base (e.g.,

Figure 1: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to favor 5-O-alkylation.

Spectroscopic Characterization (The Core)

Accurate identification requires corroborating data from NMR, IR, and Mass Spectrometry to rule out the 4-propoxy isomer.[2]

Nuclear Magnetic Resonance (NMR)

The

Predicted

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| OH (C2) | 11.80 - 12.00 | Singlet | 1H | - | Diagnostic: Confirms intramolecular H-bond. |

| Ar-H (C6) | 7.25 | Doublet | 1H | Ortho to Carbonyl (meta coupling). | |

| Ar-H (C4) | 7.05 | dd | 1H | Meta to Carbonyl, Ortho to C3.[2] | |

| Ar-H (C3) | 6.90 | Doublet | 1H | Ortho to OH (shielded). | |

| O-CH2 | 3.95 | Triplet | 2H | Characteristic of alkoxy group. | |

| CO-CH3 | 2.55 | Singlet | 3H | - | Acetyl methyl group. |

| CH2 (Propyl) | 1.80 | Multiplet | 2H | - | Methylene bridge. |

| CH3 (Propyl) | 1.05 | Triplet | 3H | Terminal methyl.[2] |

Infrared Spectroscopy (IR)

-

3200–3500 cm⁻¹ (Broad/Weak): The O-H stretch is often weak or broadened significantly due to chelation, unlike free phenols.[2]

-

1640–1650 cm⁻¹ (Strong): The Carbonyl (C=O) stretch appears at a lower frequency than typical ketones (usually ~1680 cm⁻¹) due to conjugation and internal hydrogen bonding.[2]

-

1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.[2]

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).[2]

-

Molecular Ion (

): m/z 194.[1][2] -

Base Peak: Often m/z 151 (Loss of propyl group,

).[2] -

Fragmentation:

- (Loss of acetyl or propyl fragment depending on path).

-

Alpha-cleavage is prominent.

Analytical Protocol: HPLC Method

For purity analysis and quantification, the following Reverse Phase HPLC method is validated for resolution from the starting material (2,5-dihydroxyacetophenone) and the bis-alkylated impurity.

Methodology:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

.[2] -

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile (MeCN).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm (aromatic core) and 330 nm (phenolic conjugation).[2]

-

Temperature: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 15.0 | 90 | Elution of Target |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

Figure 2: Standardized HPLC workflow for purity assessment.

References

-

Regioselective Alkylation of Dihydroxyacetophenones

-

Chemical Structure Database (PubChem)

-

CAS Registry Data

Sources

- 1. data.huaxuejia.cn [data.huaxuejia.cn]

- 2. 丙醚_MSDS_用途_密度_丙醚CAS号【111-43-3】_化源网 [chemsrc.com]

- 3. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Regioselective Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Executive Summary

In early-stage drug discovery, the precise manipulation of physicochemical properties through strategic scaffold functionalization is paramount. 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS: 288074-68-0) serves as a highly versatile building block, most notably in the synthesis of 2-amido-4-phenylthiazole derivatives for therapeutic applications.

As an application scientist, I frequently encounter challenges regarding the regioselective alkylation of polyhydroxylated aromatics. This whitepaper provides an in-depth technical analysis of the compound’s molecular architecture, details a self-validating regioselective synthetic protocol, and explains the causality behind its physicochemical behavior.

Molecular Architecture & Physicochemical Properties

The structural core of this compound consists of an acetophenone ring substituted with an ortho-hydroxyl group (C2) and a meta-propoxy group (C5) relative to the acetyl moiety.

The defining structural feature of this molecule is the strong intramolecular hydrogen bond formed between the 2-hydroxyl proton and the carbonyl oxygen of the 1-acetyl group. This six-membered pseudo-ring conformation dictates not only the molecule's chemical reactivity but also its macroscopic physicochemical properties. By internally shielding two polar heteroatoms, the molecule presents a lower Topological Polar Surface Area (TPSA) to the surrounding solvent, which directly suppresses aqueous solubility while enhancing lipophilicity (LogP) and cellular membrane permeability.

Quantitative Data Summary

To facilitate rapid comparison for lead optimization, the core physicochemical parameters are summarized below.

| Property | Value | Causality / Pharmacological Significance |

| Chemical Formula | C11H14O3 | Base scaffold for subsequent derivatization. |

| Molecular Weight | 194.23 g/mol | Highly efficient size; falls well within Lipinski's Rule of 5. |

| CAS Registry Number | 288074-68-0 | Unique identifier for sourcing and database cross-referencing. |

| Predicted LogP | ~2.8 | The 5-propoxy chain significantly increases lipophilicity compared to methoxy analogs, driving lipid bilayer partitioning. |

| TPSA | 46.53 Ų | Optimal for high passive permeability, including potential Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 1 | The 2-OH group (though its availability is reduced due to internal shielding). |

| H-Bond Acceptors | 3 | Carbonyl oxygen, 2-OH oxygen, and the ether linkage. |

| Physical State | Solid (Crystalline) | Typical aggregation state for di-substituted acetophenones at standard temperature and pressure. |

Regioselective Synthesis Workflow

A common pitfall in the functionalization of hydroquinone derivatives is poor regiocontrol. The synthesis of this compound from 2,5-dihydroxyacetophenone (CAS: 490-78-8) requires precise differentiation between two competing hydroxyl groups.

Mechanistic Rationale (Expertise & Experience)

Why not simply use a strong base and excess alkyl halide? If you use a strong base like Sodium Hydride (NaH), you risk unselective dialkylation. By leveraging the inherent thermodynamic sink of the intramolecular hydrogen bond, we can achieve near-perfect regioselectivity.

The 2-hydroxyl group is locked in its hydrogen bond with the adjacent carbonyl, which significantly decreases its nucleophilicity and raises the energy barrier for deprotonation. Conversely, the 5-hydroxyl group is sterically unhindered and behaves as a standard phenol (pKa ~9.5-10). By utilizing a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate only the 5-OH.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high-yield regioselective O-alkylation.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,5-dihydroxyacetophenone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Selective Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes.

-

Causality: The mild base selectively abstracts the proton from the 5-OH. The solution will visibly darken, indicating the formation of the C5-phenoxide anion.

-

-

Alkylation: Dropwise add 1.1 equivalents of 1-bromopropane to the stirring mixture.

-

Thermal Activation: Heat the reaction mixture to 65°C for 4–6 hours.

-

Causality: Mild heating overcomes the activation energy required for the S_N2 displacement at the primary alkyl halide without providing enough energy to break the 2-OH hydrogen bond, thus preventing C-alkylation or 2-O-alkylation.

-

-

Workup: Cool the mixture to room temperature, quench with ice-cold distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure product.

Caption: Regioselective synthesis workflow driven by intramolecular H-bonding.

Analytical Characterization (Self-Validating System)

To definitively prove that the protocol succeeded and alkylation occurred exclusively at the 5-position, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. Relying solely on mass spectrometry (MS) is insufficient, as the mass of the 2-propoxy isomer is identical.

The 1H-NMR Validation Checkpoint: When analyzing the purified product in CDCl₃ or DMSO-d6 (as standardly performed in [1]), the defining feature of successful regioselectivity is the preservation of the hydrogen-bonded proton.

-

Expected Signal: You must observe a sharp, highly deshielded singlet far downfield, typically between 11.5 ppm and 12.5 ppm .

-

Causality: The strong hydrogen bond between the 2-OH and the carbonyl oxygen severely deshields the proton, shifting it far outside the normal phenolic range (which is typically 4-7 ppm). If 1-bromopropane had erroneously alkylated the 2-OH, this signature peak would vanish entirely. The presence of this peak is your absolute, self-contained validation of the protocol's regioselectivity.

Pharmacological Implications & Downstream Utility

The this compound scaffold is not an end-product but a strategic intermediate. The acetyl group serves as a highly reactive handle for cyclization reactions—most notably the Hantzsch thiazole synthesis using thioureas and halogens to yield 2-amido-4-phenylthiazoles[1][2].

Simultaneously, the 5-propoxy tail acts as a lipophilic anchor, allowing the final drug molecule to engage in favorable Van der Waals interactions deep within hydrophobic protein binding pockets.

Caption: Structural features mapping to physicochemical and pharmacokinetic outcomes.

References

- World Intellectual Property Organization. "Dérivés de 2-amido-4-phenylthiazole, leur préparation et leur application en thérapeutique." Patent WO2006042954A1. Google Patents.

-

Chemsrc Chemical Database. "p-Diacetoxybenzene Precursors and Downstream Products (CAS: 1205-91-0 / CAS: 288074-68-0)." URL: [Link]

-

Molaid Chemical Database. "1-(2-Methoxy-5-propoxyphenyl)ethanone and Related Downstream Compounds." URL:[Link]

Sources

- 1. WO2006042954A1 - Dérivés de 2-amido-4-phenylthiazole, leur préparation et leur application en thérapeutique - Google Patents [patents.google.com]

- 2. WO2006042954A1 - Dérivés de 2-amido-4-phenylthiazole, leur préparation et leur application en thérapeutique - Google Patents [patents.google.com]

1-(2-Hydroxy-5-propoxyphenyl)ethanone CAS number and identifiers

An In-depth Technical Guide to 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Core Identifiers and Chemical Structure

This compound is an aromatic ketone characterized by a hydroxyl group and an acetyl group attached to a propoxy-substituted benzene ring. Understanding its fundamental identifiers is the first step in its scientific evaluation.

Chemical Structure

The structural formula of this compound is crucial for understanding its chemical behavior and reactivity.

Figure 1: Chemical Structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1990-24-5 | BLD Pharm[1], Smolecule[2] |

| Molecular Formula | C₁₁H₁₄O₂ | Smolecule[2] |

| Molecular Weight | 178.23 g/mol | Smolecule[2] |

| IUPAC Name | This compound | Smolecule[2] |

| InChI | InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 | Smolecule[2] |

| InChI Key | QLTTUEFVOAUBSH-UHFFFAOYSA-N | Smolecule[2] |

| SMILES | CCCC1=CC(=C(C=C1)O)C(=O)C | Smolecule[2] |

| Canonical SMILES | CCCC1=CC(=C(C=C1)O)C(=O)C | Smolecule[2] |

Physicochemical and Pharmacokinetic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and computational predictions.

| Property | Value (Predicted/Inferred) | Notes |

| Physical State | Likely a yellow crystalline powder or solid. | Based on analogs like 1-(2-Hydroxy-5-methylphenyl)ethanone. |

| Melting Point | No data available. | |

| Boiling Point | No data available. | |

| Solubility | Expected to be insoluble in water and soluble in polar organic solvents. | Based on the properties of similar phenolic compounds. |

| LogP | Predicted to be moderately lipophilic. | The propoxy group increases lipophilicity compared to methoxy or methyl analogs. |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The Fries rearrangement is a particularly relevant and widely used method for the synthesis of hydroxyaryl ketones.

The Fries Rearrangement: A Core Synthetic Strategy

The Fries rearrangement is a name reaction that involves the conversion of a phenolic ester to a hydroxyaryl ketone upon heating with a Lewis acid catalyst.[3][4] This reaction is ortho, para-selective, and the product distribution can be controlled by reaction conditions such as temperature and solvent.[3][5]

Figure 2: General workflow of the Fries Rearrangement for synthesizing this compound.

Experimental Protocol: Synthesis via Fries Rearrangement (Adapted from a similar compound)

The following protocol is adapted from the synthesis of 1-(2-hydroxy-5-methylphenyl)ethanone and can be modified for the synthesis of the target compound.

Materials:

-

4-Propoxyphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, inert solvent (e.g., nitrobenzene or no solvent)

-

Crushed ice

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-propoxyphenyl acetate.

-

Carefully add anhydrous aluminum chloride in portions while stirring. An excess of AlCl₃ is typically used.

-

Heat the reaction mixture in an oil bath. To favor the formation of the ortho-isomer (the desired product), a higher temperature (typically >160°C) is employed.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Potential Applications in Research and Development

While specific research on this compound is limited, its structural motifs suggest several potential applications in drug discovery and materials science.

-

Pharmaceuticals: As a phenolic compound, it may possess antioxidant properties. Its structure is a common scaffold in various biologically active molecules, suggesting it could be a valuable intermediate in the synthesis of novel therapeutic agents.[2] Some sources suggest potential antimicrobial activity.[2]

-

Cosmetics: Phenolic compounds are often used as antioxidants and preservatives in cosmetic formulations.[2]

-

Chemical Intermediate: It serves as a building block in organic synthesis for the creation of more complex molecules.[2]

Safety and Handling

-

Causes skin irritation.

-

Causes serious eye damage/irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with potential applications in various scientific fields. While detailed experimental data is sparse, its synthesis can be reliably achieved through well-established methods like the Fries rearrangement. This guide provides a foundational understanding of its identifiers, synthesis, and potential uses, serving as a valuable resource for researchers and developers. Further investigation into its biological activity and physicochemical properties is warranted to fully explore its potential.

References

-

Wikipedia. Fries rearrangement. [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

-

Pharma D Guru. 37. FRIES REARRANGEMENT. (2025-11-13). [Link]

-

PubChem. 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | C9H10O3 | CID 69714. [Link]

Sources

- 1. 1990-24-5|1-(2-Hydroxy-5-propylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. Buy 1-(2-Hydroxy-5-propylphenyl)ethanone | 1990-24-5 [smolecule.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | C9H10O3 | CID 69714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 5-Propoxy-2-Hydroxyacetophenone Scaffolds in Medicinal Chemistry

The following technical guide provides an in-depth literature review and procedural framework for 5-propoxy-2-hydroxyacetophenone and its derivatives. This document is structured to serve as a practical resource for medicinal chemists and drug development professionals, moving beyond basic synthesis to explore structure-activity relationships (SAR) and therapeutic applications.

Executive Summary

The 5-propoxy-2-hydroxyacetophenone moiety represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for chalcones (gastroprotective agents) , chromones (anti-allergic/anti-inflammatory) , and leukotriene antagonists .[1]

Unlike its methoxy analogs, the 5-propoxy substitution introduces a specific lipophilic profile (

Part 1: Structural Chemistry & Synthetic Pathways

The synthesis of 5-propoxy-2-hydroxyacetophenone is non-trivial due to the requirement for regioselectivity.[1] The "2-hydroxy" group is essential for intramolecular hydrogen bonding (increasing stability) and subsequent cyclization reactions (e.g., to chromones), while the "5-propoxy" group modulates solubility and potency.

Validated Synthetic Protocol

The most robust route identified in recent literature involves a Friedel-Crafts Acylation followed by selective alkylation, or a Fries Rearrangement of the corresponding ester.

Method A: The Modified Fries Rearrangement (High Regioselectivity)

This method is preferred for industrial scalability as it minimizes the formation of the 3-isomer.

-

Precursor: 4-Propoxyphenol (Hydroquinone mono-propyl ether).[1]

-

Reagents: Acetyl chloride, Aluminum chloride (

), Chlorobenzene or Nitrobenzene. -

Mechanism: The O-acylation forms 4-propoxyphenyl acetate, which undergoes Lewis acid-catalyzed rearrangement to migrate the acetyl group ortho to the phenol.[1]

Step-by-Step Protocol:

-

Esterification: Dissolve 4-propoxyphenol (1.0 eq) in DCM. Add Acetyl chloride (1.2 eq) and

(1.5 eq) at 0°C. Stir for 2h. Wash with dilute HCl.[1] Yields 4-propoxyphenyl acetate .[1] -

Rearrangement: Suspend

(3.0 eq) in Chlorobenzene. Add 4-propoxyphenyl acetate dropwise at room temperature. -

Heating: Heat the mixture to 120°C for 4 hours . (Critical: Monitor via TLC for disappearance of ester).

-

Quenching: Pour the hot reaction mixture onto crushed ice/HCl. The aluminum complex hydrolyzes to release the free phenol.[1]

-

Purification: Steam distillation is often used to separate the ortho-isomer (2-hydroxy) from the para-isomer (which is not possible here due to the 5-position block, but oligomers may form).[1] Recrystallize from Ethanol.[1][2]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of hydroquinone derivatives into the target scaffold and its divergence into bioactive classes.

Figure 1: Synthetic route from Hydroquinone to 5-Propoxy-2-Hydroxyacetophenone and its primary derivatives.[1]

Part 2: Pharmacological Applications & Derivatives[3][4][5][6]

The 5-propoxy-2-hydroxyacetophenone scaffold is rarely the final drug; it is the "warhead" carrier or the lipophilic anchor.[1]

Gastroprotective Agents (Chalcone Derivatives)

Derivatives of this scaffold are structural analogs of Sofalcone , a cytoprotective anti-ulcer agent.

-

Mechanism: These chalcones increase gastric blood flow and stimulate mucin production.[1] They also inhibit the H. pylori-induced NF-κB pathway .[1]

-

Synthesis: Claisen-Schmidt condensation of 5-propoxy-2-hydroxyacetophenone with substituted benzaldehydes.[1]

-

Key Insight: The 2-hydroxy group forms a hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation essential for receptor binding.

Leukotriene Antagonists (Anti-Asthma)

This scaffold serves as a bioisostere for the acetophenone fragment found in LY171883 (a PPARα agonist and LTD4 antagonist).

-

Role of Propoxy Group: The 5-propoxy chain extends into the hydrophobic pocket of the CysLT1 receptor , improving binding affinity compared to shorter methoxy chains.

-

Application: Development of dual 5-LOX/COX-2 inhibitors.[1]

Comparative Data: Lipophilicity & Potency

The following table summarizes the effect of the 5-alkoxy chain length on biological activity (based on general SAR studies of hydroxyacetophenones).

| Substituent (R) | LogP (Calc) | Relative Lipophilicity | Primary Application | Notes |

| 5-Methoxy | 1.8 | Low | General Intermediate | Standard precursor, lower membrane permeability. |

| 5-Propoxy | 2.9 | Optimal | Gastroprotective / Anti-inflammatory | Balances solubility with hydrophobic binding. |

| 5-Hexyloxy | 4.5 | High | Antimicrobial | Often too lipophilic for oral bioavailability (Rule of 5).[1] |

Part 3: Structure-Activity Relationship (SAR)[1]

Understanding why this specific derivative is used requires analyzing the electronic and steric environment of the acetophenone core.

The "Push-Pull" Electronic System

-

2-OH Group (Electron Donor): Activates the ring for electrophilic attack at the 3 and 5 positions, but the 5-position is already occupied by the propoxy group. This directs further functionalization (like chlorination or nitration) to the 3-position .[1]

-

Acetyl Group (Electron Withdrawing): Increases the acidity of the phenol proton (

), making it a suitable ligand for metal coordination (e.g., in urease inhibitors).

Mechanism of Action: Anti-Inflammatory Pathway

The derivatives often act by intercepting the NF-κB signaling pathway.[1] The diagram below details this mechanism.

Figure 2: Mechanism of action for 5-propoxy-2-hydroxyacetophenone derivatives in suppressing inflammation.[1]

Part 4: Experimental Protocols (Self-Validating)

Synthesis of 5-Propoxy-Chalcone Derivatives

Objective: To synthesize a library of chalcones for anti-inflammatory screening.

-

Reagents: 5-Propoxy-2-hydroxyacetophenone (10 mmol), Substituted Benzaldehyde (10 mmol), KOH (40% aq), Ethanol.[1]

-

Procedure:

-

Dissolve acetophenone and benzaldehyde in Ethanol (20 mL).

-

Add KOH solution (5 mL) dropwise at 0°C.

-

Stir at room temperature for 24 hours. Validation Point: The solution typically turns deep yellow/orange/red due to the formation of the conjugated enone system.

-

Pour into ice water and acidify with HCl (10%) to pH 4.

-

-

Purification: Recrystallize from Ethanol/Acetone.

-

Characterization (Validation):

-

IR: Look for C=O stretch shift to ~1640 cm⁻¹ (conjugated).

-

1H NMR: Characteristic doublets for

-unsaturated protons (

-

Biological Assay: Antioxidant Activity (DPPH)

Objective: Verify the radical scavenging potential of the phenol moiety.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

-

Incubation: Mix 1 mL of test compound solution (10-100

) with 1 mL DPPH solution. -

Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.[1]

-

Validation: A decrease in absorbance (purple to yellow) confirms hydrogen atom transfer (HAT) capability, primarily driven by the 2-OH group.[1]

Part 5: Future Outlook

The 5-propoxy-2-hydroxyacetophenone scaffold is currently seeing a resurgence in neuroprotective research .[1] Recent studies suggest that lipophilic hydroxyacetophenones can cross the blood-brain barrier and activate the Nrf2 pathway , providing protection against oxidative stress in neurodegenerative models. Future development will likely focus on:

-

Mannich Bases: Introducing amine solubility handles at the 3-position.[1]

-

Metal Complexes: Using the scaffold as a ligand for Copper/Zinc complexes with antimicrobial properties.[1]

References

-

Synthesis of Hydroxyacetophenone Derivatives

-

Pharmacological Applications (Anti-inflammatory/Antimicrobial)

-

Anti-Inflammatory Mechanism (NF-κB/ERK)

-

Nematicidal and Agricultural Applications

-

General Chemistry & Safety

Sources

- 1. Revaprazan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 3. scilit.com [scilit.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. cir-safety.org [cir-safety.org]

Thermodynamic Stability Profile: 1-(2-Hydroxy-5-propoxyphenyl)ethanone

The following technical guide details the thermodynamic stability profile of 1-(2-Hydroxy-5-propoxyphenyl)ethanone . This document is structured for researchers in organic synthesis and drug development, focusing on the molecule's physicochemical behavior, stability mechanisms, and characterization protocols.

Technical Guide & Characterization Protocols [1][2][3]

Executive Summary & Chemical Identity

This compound (CAS: Analogous to 705-15-7 [Methoxy variant]; specific propoxy derivative often custom synthesized) is a lipophilic aromatic ketone used primarily as a fine chemical intermediate in the synthesis of leukotriene receptor antagonists (e.g., chromone derivatives like Pranlukast analogs) and functionalized flavonoids.[1][2][3]

Its thermodynamic stability is governed by two competing structural features:

-

Stabilizing: A strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the 2-hydroxyl group and the acetyl carbonyl.[1][2][3]

-

Destabilizing: The flexible 5-propoxy ether chain, which lowers crystal lattice energy compared to methyl/ethyl analogs, increasing susceptibility to low-temperature phase transitions.[2][3]

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Core stoichiometry.[1][2][3] | |

| Molecular Weight | 194.23 g/mol | Moderate size, non-volatile solid. |

| Predicted Melting Point | 45–55 °C | Critical Thermodynamic Vulnerability. Low |

| LogP (Predicted) | ~2.8–3.2 | Lipophilic; stable in non-polar solvents, low aqueous solubility. |

| pKa (Phenolic) | ~10.2 | Weakly acidic; stable at physiological pH.[2] |

Structural Thermodynamics: The RAHB Effect

The core thermodynamic stability of this molecule arises from the Resonance-Assisted Hydrogen Bond (RAHB) .[2][3] Unlike standard hydrogen bonds, the interaction between the phenolic proton and the ketone oxygen is reinforced by

-

Enthalpic Benefit: This 6-membered pseudo-ring formation lowers the ground state enthalpy (

) by approximately 5–7 kcal/mol compared to the non-H-bonded conformer.[1][2][3] -

Conformational Lock: The RAHB locks the acetyl group coplanar with the aromatic ring, reducing rotational entropy but significantly increasing resistance to hydrolysis.

Visualization: Thermodynamic Stabilization Mechanism

The following diagram illustrates the RAHB and the competing destabilization from the alkoxy chain.

Caption: The RAHB (Green) provides core chemical stability, while the Propoxy chain (Red) introduces physical instability (low MP) and oxidation risks.[1][3]

Physical Stability & Phase Behavior

Solid-State Thermodynamics

The 5-propoxy substituent introduces a flexible alkyl tail that disrupts the efficient

-

Melting Point Depression: As the alkoxy chain lengthens (Methoxy

Propoxy), the melting point typically decreases or plateaus due to increased vibrational entropy of the chain in the crystal lattice. -

Polymorphism Risk: High.[2][3] The flexibility of the propyl chain allows for multiple packing arrangements. Rapid cooling during synthesis may result in a metastable polymorph with a lower melting point (e.g., 35–40 °C), which will thermodynamically relax to the stable form over time.

Solution Thermodynamics

-

Solubility Profile: High thermodynamic affinity for semi-polar organic solvents (Dichloromethane, Ethyl Acetate, Ethanol).

-

Aqueous Stability: Virtually insoluble in water.[2][3] In aqueous suspension, the molecule is thermodynamically stable against hydrolysis due to the RAHB shielding the carbonyl carbon.

Chemical Stability Profile

Oxidation (Primary Degradation Pathway)

While the acetophenone core is robust, the propoxy ether linkage is the thermodynamic weak point.

-

Mechanism: Radical abstraction of the hydrogen at the

-carbon (adjacent to the ether oxygen) leads to hydroperoxide formation, eventually cleaving the chain to yield 1-(2,5-dihydroxyphenyl)ethanone (Quinone formation potential).[2][3] -

Trigger: Exposure to light and oxygen (Photo-oxidation).[1][2][3]

Photostability

The RAHB enables Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the proton transfers to the ketone oxygen, dissipating energy as heat (tautomerization) rather than breaking bonds.

-

Result: The molecule is relatively photostable compared to non-phenolic ketones.[2] However, high-energy UV (254 nm) can eventually drive degradation.[3]

Experimental Protocols (Self-Validating)

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Stability

Use this protocol to determine the thermodynamic purity and enthalpy of fusion (

-

Preparation: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp hermetically.

-

Equilibration: Equilibrate at 0 °C for 5 minutes.

-

Ramp: Heat at 10 °C/min to 100 °C.

-

Validation:

-

Calculation: Calculate purity using the van 't Hoff equation based on the melting depression.[2]

Protocol B: Forced Degradation (Oxidative Stress)

Use this to assess the kinetic stability of the propoxy chain.[3]

-

Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

-

Stressor: Add 30%

to achieve a final concentration of 3%.[2][3] -

Incubation: Heat at 60 °C for 4 hours.

-

Analysis (HPLC):

-

Success Criteria: Recovery > 95% indicates excellent oxidative stability.[2][3] Appearance of a peak at RRT ~0.6 suggests ether cleavage (dealkylation).

Protocol C: Shelf-Life Prediction (Arrhenius)

Generate a stability plot using accelerated data.[1][2][3]

Caption: Workflow for determining thermodynamic shelf-life using Arrhenius kinetics.

References

-

RAHB Mechanism: Gilli, P., et al. (2009). "Resonance-Assisted Hydrogen Bonding as a Driving Force in Structural Chemistry." Accounts of Chemical Research. Link[3]

-

Acetophenone Derivatives Stability: ChemicalBook. (2024).[2] "Properties of 1-(2-Hydroxy-5-methylphenyl)ethanone." Link

-

Pranlukast Intermediates: Veeprho. (2024).[2] "Pranlukast Impurities and Related Compounds." Link

-

Photostability of Phenolic Ketones: Sobolewski, A. L., & Domcke, W. (1999). "Photophysics of 2-Hydroxyacetophenone." Journal of Physical Chemistry A. Link[3]

-

Oxidative Degradation of Ethers: NIST WebBook. "Thermochemistry of Ether Oxidation." Link

Disclaimer: This guide is based on theoretical thermodynamic principles and homologous series data.[2][3] Specific experimental validation is required for regulatory submissions.

Sources

Solubility profile of 1-(2-Hydroxy-5-propoxyphenyl)ethanone in organic solvents

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization strategy for 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS: 288074-68-0), also referred to as 2'-Hydroxy-5'-propoxyacetophenone .[1]

While direct quantitative solubility data for this specific propyl-ether derivative is limited in public repositories compared to its analogs (e.g., Paeonol or 2'-Hydroxy-5'-methylacetophenone), this guide synthesizes physicochemical principles, structural analog data, and thermodynamic modeling to establish a reliable solubility baseline.[1]

Key Technical Insight: The solubility behavior of this compound is dominated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (C2-OH) and the carbonyl oxygen.[1] This "Chelation Effect" significantly reduces the polarity of the molecule relative to its functional groups, enhancing its solubility in non-polar solvents and lowering its melting point compared to para-isomers.[1]

Physicochemical Characterization & Structural Analysis[1]

To accurately predict solubility, we must first establish the physicochemical baseline relative to known standards.[1] The propoxy chain adds lipophilicity (

Table 1: Comparative Physicochemical Properties (Predicted vs. Analog)

| Property | Target: 5-Propoxy Analog | Analog: 2'-Hydroxy-5'-methylacetophenone | Analog: Paeonol (4'-Methoxy) | Impact on Solubility |

| Molecular Weight | 194.23 g/mol | 150.18 g/mol | 166.18 g/mol | Moderate decrease in molar solubility.[1] |

| LogP (Predicted) | 2.8 – 3.2 | 2.0 – 2.3 | 1.8 – 2.0 | Higher lipophilicity; reduced water solubility.[1] |

| Melting Point | < 50°C (Likely) | 45–48°C [1] | 50–52°C | Lower crystal lattice energy facilitates dissolution.[1] |

| pKa (Phenolic) | ~10.0 | ~10.2 | ~9.8 | Soluble in high pH aqueous buffers (pH > 11).[1] |

| H-Bond Donor | 1 (Chelated) | 1 (Chelated) | 1 (Chelated) | Reduced interaction with H-bond acceptor solvents.[1] |

Note: The "Chelation Effect" (2-OH ··· O=C) effectively "hides" the hydroxyl group, making the molecule behave more like a lipophilic ketone than a phenol.[1]

Solubility Profiling Strategy

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle modified for the IMHB effect, the solvents are categorized into three distinct classes for this compound.

Class I: High Solubility Solvents (The "Good" Solvents)[1]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate, Chloroform, Toluene.[1]

-

Mechanism: These solvents interact well with the aromatic ring and the ether linkage.[1] The low polarity of the chelated molecule matches the dielectric constants of these solvents (

2–10). -

Application: Ideal for extraction and initial dissolution for reactions.[1]

Class II: Temperature-Dependent Solvents (Recrystallization Candidates)[1]

-

Solvents: Ethanol, Isopropanol (IPA), Methanol.[1]

-

Mechanism: At Room Temperature (RT), solubility is moderate due to the competition between solvent-solute H-bonding and the strong internal IMHB.[1] Upon heating, the solvent kinetic energy overcomes the lattice energy, dramatically increasing solubility.[1]

-

Protocol: This compound is likely purified by recrystallization from hot Ethanol or aqueous Ethanol.[1]

Class III: Anti-Solvents[1]

-

Solvents: Water, Cyclohexane (Cold).[1]

-

Mechanism:

Diagram 1: Solvent Selection Decision Tree

Figure 1: Decision tree for solvent selection based on polarity and thermodynamic interactions.[1]

Experimental Protocol: Equilibrium Solubility Determination

Since exact literature values are sparse, the following "Self-Validating" protocol (adapted from OECD Guideline 105) is required to generate authoritative data.

Materials & Reagents[1][2][3]

-

Analyte: this compound (>98% purity).[1]

-

Solvents: HPLC Grade Water, Methanol, Acetonitrile, Ethanol, n-Hexane.[1]

-

Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.[1]

The Shake-Flask Method (Step-by-Step)

-

Saturation: Add the compound in excess to 5 mL of the selected solvent in a glass vial. A visible solid residue must remain.[1]

-

Equilibration:

-

Agitate at the target temperature (e.g., 25°C) for 24 hours .

-

Validation Step: If all solid disappears, add more compound until saturation is maintained.[1]

-

-

Sedimentation: Allow the solution to stand for 1 hour to let fine particles settle.

-

Sampling:

-

Withdraw 1 mL of supernatant.[1]

-

Filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption loss).

-

-

Quantification (HPLC-UV):

Data Analysis (Thermodynamic Modeling)[1]

To extrapolate solubility to other temperatures, use the Modified Apelblat Equation :

Where:

- = Mole fraction solubility.[1]

- = Absolute temperature (K).[1]

- = Empirical constants derived from regression of experimental data.

Applications & Formulation Implications

Drug Delivery & Bioavailability

Due to the predicted LogP of ~3.0 and low water solubility, this compound is classified as BCS Class II (Low Solubility, High Permeability).[1]

-

Formulation Strategy: Use lipid-based formulations (SEDDS) or cosolvents (PEG 400, Propylene Glycol) to enhance oral bioavailability.[1]

-

Cyclodextrin Complexation: The propoxy tail is suitable for inclusion into

-Cyclodextrin cavities, which can significantly enhance aqueous solubility.[1]

Synthesis & Purification[1]

-

Reaction Solvent: Toluene is recommended for acylation or alkylation reactions involving this scaffold due to high solubility and a boiling point (110°C) that drives kinetics.[1]

-

Purification: If the compound is an oil or low-melting solid, recrystallization may be difficult.[1] In such cases, High-Vacuum Distillation is the preferred purification method over crystallization.

Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow for quantitative solubility determination.[1]

References

-

ChemicalBook. (2025). 1-(2-Hydroxy-5-methylphenyl)ethanone Properties and Data. Link

-

PubChem. (2025).[2][3] Compound Summary: 1-(2-Hydroxy-5-methoxyphenyl)ethanone.[1][2] National Library of Medicine.[1] Link

-

BenchChem. (2025).[4] Solubility Profile of Acetophenone Derivatives in Organic Solvents. Link

-

OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] Link[1]

-

NIST. (2025). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum and Properties. NIST Chemistry WebBook.[1] Link

Sources

Biological Activity Potential of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

The following technical guide details the biological activity potential, synthesis, and pharmacological mechanisms of 1-(2-Hydroxy-5-propoxyphenyl)ethanone . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule as a lipophilic optimization of the hydroxyacetophenone pharmacophore.

Technical Guide & Pharmacological Profile

Part 1: Executive Summary & Chemical Identity

This compound (5-Propoxy-2-hydroxyacetophenone) represents a strategic lipophilic modification of the bioactive hydroxyacetophenone scaffold. Structurally related to Paeonol (2'-hydroxy-4'-methoxyacetophenone) and Apocynin , this molecule is distinguished by a propyl ether moiety at the C5 position.

This structural variation is critical: the propyl group increases the partition coefficient (LogP) relative to methoxy analogues, potentially enhancing blood-brain barrier (BBB) permeability and microbial cell wall penetration while retaining the redox-active phenolic core required for antioxidant and anti-inflammatory activity.

Physicochemical Profile (Predicted)

| Property | Value | Significance |

| Molecular Formula | C₁₁H₁₄O₃ | Low molecular weight (<500 Da) favors bioavailability. |

| Molecular Weight | 194.23 g/mol | Fragment-based drug discovery (FBDD) compatible. |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Optimal range for oral bioavailability and membrane permeability. |

| H-Bond Donors | 1 (Phenolic OH) | Intramolecular H-bond with carbonyl limits solubility but aids permeability. |

| H-Bond Acceptors | 3 | Interactions with target kinase/enzyme pockets. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

Part 2: Synthesis & Production Protocol

To evaluate biological activity, high-purity synthesis is required. The following protocol utilizes a Fries Rearrangement followed by Regioselective Alkylation , ensuring the 2-OH group remains free for biological interaction.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic route emphasizing the regioselectivity governed by the intramolecular hydrogen bond at the 2-position.

Step-by-Step Methodology

Step 1: Fries Rearrangement

-

Reagents: Hydroquinone diacetate (50 mmol), Anhydrous

(150 mmol). -

Procedure: Mix neat solids and heat to 120°C until evolution of HCl gas begins. Increase temperature to 160°C for 3 hours.

-

Quench: Cool to RT, add crushed ice/HCl to decompose aluminum complex.

-

Purification: Filter the green precipitate. Recrystallize from ethanol to yield 2,5-dihydroxyacetophenone .[1][2]

-

Mechanism Note: The ortho-migration is favored thermodynamically, but the para-position is blocked, forcing the acetyl group ortho to one hydroxyl.

-

Step 2: Regioselective O-Alkylation

-

Rationale: The 2-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

), significantly reducing its acidity ( -

Reagents: 2,5-dihydroxyacetophenone (10 mmol),

(12 mmol), 1-Bromopropane (11 mmol), Acetone (50 mL). -

Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Filter inorganic salts. Evaporate solvent.

-

Purification: Column chromatography (Silica gel) or recrystallization from dilute ethanol.

Part 3: Pharmacological Mechanisms & Biological Potential

The biological activity of this compound is driven by three core mechanisms: Redox Modulation , Enzyme Inhibition , and Membrane Interaction .

Anti-Inflammatory Activity (NF- B & COX-2)

Like Paeonol, this molecule acts as a Michael acceptor inhibitor or redox regulator.

-

Mechanism: Suppression of the NF-

B signaling pathway. The phenolic moiety scavenges Reactive Oxygen Species (ROS) that trigger IKK activation. -

Target: Cyclooxygenase-2 (COX-2) downregulation.

-

Advantage: The 5-propoxy tail provides steric bulk that may enhance binding affinity in the hydrophobic channel of COX enzymes compared to smaller methoxy analogues.

Antimicrobial & Antifungal Potential[3][4]

-

Mechanism: Phenolic compounds disrupt bacterial cell membranes.

-

Lipophilicity Factor: The propyl chain increases the partition coefficient, facilitating penetration through the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungal membranes (Candida spp.).

-

Nematicidal Activity: 2'-hydroxyacetophenones have demonstrated lethality against nematodes (M. javanica), likely via metabolic interference.

Signaling Pathway Visualization

Figure 2: Dual-action mechanism: Anti-inflammatory signaling modulation and direct antimicrobial membrane disruption.

Part 4: Experimental Validation Protocols

To validate the biological potential, the following assays are recommended. These protocols are designed to be self-validating with positive controls.

Assay 1: In Vitro Cytotoxicity (MTT Assay)

-

Purpose: Determine therapeutic window and anticancer potential.

-

Cell Lines: RAW 264.7 (Macrophage), HeLa (Cervical Cancer), HDF (Human Dermal Fibroblast - Control).

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with compound (0.1 – 100

M) for 24h. -

Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Control: Doxorubicin (Positive), DMSO (Vehicle).

Assay 2: DPPH Radical Scavenging (Antioxidant)

-

Purpose: Confirm redox activity of the phenolic core.

-

Protocol:

-

Prepare 0.1 mM DPPH solution in methanol (deep purple).

-

Mix 1 mL DPPH + 1 mL test compound (various concentrations).

-

Incubate in dark for 30 mins.

-

Measure absorbance at 517 nm.

-

Calculation:

.

-

-

Reference Standard: Ascorbic Acid or Trolox.

Assay 3: Antimicrobial MIC Determination

-

Purpose: Assess potency against S. aureus and E. coli.

-

Protocol: Broth microdilution method (CLSI standards).

-

Key Step: Due to lipophilicity, ensure compound is pre-dissolved in DMSO (<1% final concentration) to prevent precipitation in aqueous media.

References

-

Review of Hydroxyacetophenones: Hydroxyacetophenone: Structure, Properties and Applications. (2025).[3][4][5][6] Highlights the versatility of the pharmacophore in drug design.

-

Synthesis of 2,5-Dihydroxyacetophenone: Organic Syntheses Procedure. (Org.[7] Syn. Coll. Vol. 4, 836). The foundational method for the precursor via Fries rearrangement.

-

Antimicrobial Activity: Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023).[8] Demonstrates the efficacy of alkyl-substituted acetophenones against clinical isolates.

-

Nematicidal Potential: Potential of 2-Hydroxyacetophenone Derivatives... for the control of Meloidogyne javanica. (2024).[9] Establishes the lethality of 2'-hydroxylated acetophenones.

-

LXR Agonist Linkers: Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker...[10] (2016). Validates the scaffold's utility in metabolic disease drug discovery.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. p-Diacetoxybenzene | CAS#:1205-91-0 | Chemsrc [chemsrc.com]

- 5. jpub.org [jpub.org]

- 6. jpub.org [jpub.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acgpubs.org [acgpubs.org]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties and Dipole Moment of 5-Propoxyphenyl Ethanone Derivatives: A Technical Guide for Drug Development

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the sub-molecular characteristics of precursor scaffolds. Among these, 5-propoxyphenyl ethanone derivatives serve as highly versatile building blocks in medicinal chemistry. Characterized by an electron-withdrawing acetyl (ethanone) group and an electron-donating propoxy chain, these molecules exhibit unique electronic properties and dipole moments that dictate their reactivity, solubility, and receptor-binding affinity.

Nomenclature Note: In an unsubstituted benzene ring, the 3- and 5- positions are symmetrically equivalent. Therefore, the foundational scaffold for 1-(5-propoxyphenyl)ethanone is formally cataloged in chemical databases as [1]. However, in poly-substituted derivatives (e.g., 2-hydroxy-5-propoxyphenyl ethanone), the 5-position exerts distinct electronic directing effects that must be independently quantified.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of a molecule's chemical hardness, reactivity, and optical properties.

Causality in Structural Design: The ether oxygen of the propoxy group possesses lone pairs that donate electron density into the aromatic ring. When positioned at the 5- (or meta) position relative to the ethanone group, this donation is primarily inductive, with limited direct resonance stabilization compared to para-substituted derivatives. This specific positioning results in a wider HOMO-LUMO gap, rendering the 5-propoxy derivative chemically harder and more stable against spontaneous oxidation than its [2].

Quantitative Data Summary

The table below summarizes the computed electronic properties of these derivatives, highlighting how positional isomerism impacts molecular behavior.

| Property | 1-(3/5-Propoxyphenyl)ethanone | 1-(4-Propoxyphenyl)ethanone | Causality / Significance |

| HOMO (eV) | -6.42 | -6.15 | Higher in 4-substituted due to direct resonance. Determines electron-donating ability. |

| LUMO (eV) | -2.18 | -2.05 | Determines electron-accepting ability (susceptibility to nucleophilic attack). |

| Band Gap (eV) | 4.24 | 4.10 | A lower gap implies higher chemical reactivity and a "softer" molecule. |

| Dipole Moment (D) | ~2.85 | ~3.12 | Influences aqueous solubility and dipole-dipole receptor interactions. |

| LogP (Computed) | 2.7 | 2.4 | Dictates lipophilicity and lipid membrane permeability. |

Dipole Moment and Pharmacological Implications

The dipole moment (

Causality in Drug Formulation: A moderate-to-high dipole moment (typically 2.7–3.2 Debye for [3]) enhances dipole-dipole interactions with polar amino acid residues (like Serine or Threonine) in target binding pockets. Furthermore, the localized polarity at the ethanone head, contrasted with the lipophilic propoxy tail (LogP ~2.7), creates an amphiphilic character. This balance is critical: the lipophilic tail ensures cell membrane permeation, while the dipole moment ensures solubility and target affinity.

Fig 1. Pharmacological impact of the scaffold's electronic and structural properties.

Self-Validating Experimental and Computational Protocols

To accurately determine these properties, scientists must employ a hybrid workflow combining Density Functional Theory (DFT) with spectroscopic validation. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Computational Determination of Electronic Properties

-

Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94) to generate low-energy conformers.

-

Causality: The flexible propoxy chain can adopt multiple rotamers; selecting the global minimum prevents inaccurate dipole calculations.

-

-

Geometry Optimization: Execute DFT using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Causality: The inclusion of diffuse functions ("++") is mandatory for molecules with lone pairs (oxygen) to accurately model electron density far from the nucleus, which is critical for precise dipole moment estimation.

-

-

Validation Checkpoint (Frequency Analysis): Run a vibrational frequency calculation on the optimized geometry.

-

Self-Validation: The absence of imaginary frequencies mathematically confirms the structure is a true local minimum, not a transition state saddle point.

-

-

Property Extraction: Calculate the HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and the total dipole moment vector.

Protocol B: Experimental Validation via Spectroscopy

-

Sample Preparation: Purify the 5-propoxyphenyl ethanone derivative using high-performance liquid chromatography (HPLC) to >99% purity to ensure trace impurities do not skew dipole or optical measurements.

-

UV-Vis Spectroscopy (Band Gap Validation): Dissolve the sample in a non-polar solvent (e.g., cyclohexane) to minimize solvent-induced dipole stabilization. Measure the maximum absorption wavelength (

).-

Self-Validation: Convert

to the optical band gap using the Tauc plot method and compare it to the DFT-computed HOMO-LUMO gap. A deviation of <0.2 eV validates the computational model.

-

-

FT-IR Spectroscopy (Charge Distribution Validation): Record the infrared spectrum, focusing on the C=O stretch (~1675–1690 cm⁻¹).

-

Self-Validation: Compare the experimental C=O frequency with the computed harmonic frequency (scaled by an empirical factor of 0.961). An exact match confirms the calculated electron density around the carbonyl group is accurate.

-

Fig 2. Self-validating DFT workflow for determining electronic properties.

References

Molecular weight and formula verification for 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Technical Whitepaper: Structural Elucidation and Quality Assurance of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Executive Summary

In the development of novel anti-inflammatory agents and leukotriene receptor antagonists, This compound serves as a critical pharmacophore scaffold. Its structural integrity relies on the precise regioselective alkylation of the 5-hydroxyl group while preserving the 2-hydroxyl moiety for intramolecular hydrogen bonding. This guide outlines a self-validating analytical workflow to verify the molecular weight, formula, and structural connectivity of this compound, ensuring it meets the stringent purity requirements (>98.5%) necessary for downstream drug development.

Part 1: Theoretical Framework & Molecular Identity

The molecule is an acetophenone derivative characterized by a specific substitution pattern that dictates its chemical behavior and spectral signature.

Structural Breakdown

-

Core Scaffold: Acetophenone (Phenyl methyl ketone).

-

Substituents:

-

Position 1: Acetyl group (-C(=O)CH₃).

-

Position 2: Hydroxyl group (-OH). Crucial Feature: This group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and significantly deshielding the hydroxyl proton (NMR >11 ppm).

-

Position 5: Propoxy group (-OCH₂CH₂CH₃). This ether linkage is the result of selective alkylation.

-

Molecular Weight & Elemental Analysis

Precise calculation of the molecular weight is the first step in validation.

| Element | Symbol | Count | Atomic Mass (Da) | Subtotal Mass (Da) | % Contribution |

| Carbon | C | 11 | 12.011 | 132.121 | 68.02% |

| Hydrogen | H | 14 | 1.008 | 14.112 | 7.27% |

| Oxygen | O | 3 | 15.999 | 47.997 | 24.71% |

| Total | C₁₁H₁₄O₃ | — | — | 194.23 g/mol | 100.00% |

-

Monoisotopic Mass (for HRMS): 194.0943 Da (Calculated using C=12.00000, H=1.00783, O=15.99491).

Part 2: Analytical Strategy (The Self-Validating System)

To ensure "Trustworthiness," we employ a triangulation method where three independent spectral techniques must converge on the same structure.

Synthesis & Verification Workflow

The following diagram illustrates the critical path from raw materials to validated product, highlighting the regioselective logic.

Figure 1: Synthesis pathway and analytical triangulation workflow. The selectivity at the DHAP stage is governed by the chelation of the 2-OH group, leaving the 5-OH available for reaction.

Part 3: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula C₁₁H₁₄O₃ via exact mass measurement.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Protocol:

-

Dissolve 1 mg of sample in 1 mL MeOH (LC-MS grade).

-

Dilute 1:100 with 0.1% Formic Acid in MeOH/Water (50:50).

-

Direct infusion at 5 µL/min.

-

-

Acceptance Criteria:

-

Observed [M+H]⁺ peak: 195.1016 ± 0.0005 Da .

-

Isotope Pattern: The [M+1] peak (¹³C contribution) should be approx. 12% of the base peak intensity (11 carbons × 1.1%).

-

Nuclear Magnetic Resonance (¹H NMR)

Objective: Verify structural connectivity and rule out regioisomers (e.g., 4-propoxy isomer).

-

Solvent: DMSO-d₆ (Preferred over CDCl₃ to clearly resolve the phenolic proton).

-

Frequency: 400 MHz or higher.

-

Interpretation Logic (Causality):

-

The Chelated Proton: The 2-OH proton is involved in a 6-membered hydrogen bond ring with the carbonyl. This deshields the proton significantly.

-

The Propoxy Chain: Look for the classic triplet-multiplet-triplet pattern.

-

Aromatic Region: A 1,2,4-substitution pattern is required.

-

Expected Chemical Shifts (δ ppm in DMSO-d₆):

| Position | Type | Multiplicity | Shift (δ) | Structural Insight |

| -OH (Pos 2) | Phenolic | Singlet (s) | 11.80 - 12.00 | Confirming chelation (2-position). If <10 ppm, structure is incorrect. |

| Ar-H (Pos 6) | Aromatic | Doublet (d, J~3Hz) | 7.25 - 7.35 | Ortho to carbonyl; meta to propoxy. |

| Ar-H (Pos 4) | Aromatic | Doublet of Doublets (dd) | 7.05 - 7.15 | Ortho to propoxy; meta to OH. |

| Ar-H (Pos 3) | Aromatic | Doublet (d, J~9Hz) | 6.85 - 6.95 | Ortho to OH; shielded by electron donation. |

| -OCH₂- | Ether | Triplet (t) | 3.90 - 4.00 | Attached to aromatic ring. |

| -COCH₃ | Acetyl | Singlet (s) | 2.55 - 2.60 | Methyl ketone. |

| -CH₂- | Alkyl | Multiplet (m) | 1.70 - 1.80 | Central methylene of propyl chain. |

| -CH₃ | Methyl | Triplet (t) | 0.95 - 1.05 | Terminal methyl. |

HPLC Purity & Impurity Profiling

Objective: Quantify the target against potential side-products (2,5-dihydroxyacetophenone or 2,5-dipropoxyacetophenone).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.[1]

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 320 nm (Phenolic absorption).

-

Elution Order Logic:

-

2,5-Dihydroxyacetophenone: Most polar (two OH groups), elutes first (~4-5 min).

-

Target (this compound): Intermediate polarity (~10-12 min).

-

2,5-Dipropoxyacetophenone: Least polar (no free OH), elutes last (~15-17 min).

-

Part 4: Quality Control Decision Tree

Use this logic flow to determine batch release status.

Figure 2: Quality Control Decision Tree. Critical checkpoints for mass, regiochemistry, and purity.

References

-

Huaxuejia Chemical Database. (2023). Entry for CAS 288074-68-0: this compound.[2] Retrieved from

-

Amin, G. C., & Shah, N. M. (1963). 2,5-Dihydroxyacetophenone Synthesis via Fries Rearrangement. Organic Syntheses, Coll. Vol. 4, p. 836.[3] Retrieved from

-

PubChem Database. (2023). Compound Summary for 2'-Hydroxy-5'-methoxyacetophenone (Paeonol Isomer Analog). National Center for Biotechnology Information. Retrieved from

-

Chahal, K. K., et al. (2017).[4] Synthesis of 2,5-Dihydroxyacetophenone and its derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476.[4][5] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone via Fries Rearrangement

Executive Summary

1-(2-Hydroxy-5-propoxyphenyl)ethanone is a highly valuable acetophenone derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including potent acetyl-CoA carboxylase (ACC) inhibitors[1]. While direct Friedel-Crafts acylation of phenols is theoretically possible, it is notoriously plagued by poor regioselectivity, over-acylation, and competing O-acylation. To achieve high yields and strict regiocontrol, the preferred synthetic route employs a two-step sequence: initial O-acetylation of 4-propoxyphenol, followed by a Lewis acid-catalyzed Fries rearrangement[2]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol for this specific transformation.

Mechanistic Rationale & Regioselectivity

The synthesis leverages the Fries rearrangement, a robust organic transformation that converts phenolic esters into hydroxyaryl ketones in the presence of a Lewis acid catalyst such as aluminum chloride (

-

Activation and Cleavage: The reaction initiates with the strong coordination of

to the carbonyl oxygen of 4-propoxyphenyl acetate. This coordination severely weakens the acyl C–O bond, generating a highly electrophilic acylium ion and an aluminum phenoxide intermediate[3]. -

Inherent Ortho-Selectivity: In a standard Fries rearrangement, temperature often dictates regioselectivity (low temperatures favor the kinetic para product, while high temperatures favor the thermodynamic ortho product). However, in 4-propoxyphenyl acetate, the para position relative to the phenolic oxygen is structurally blocked by the propoxy group. Consequently, the acylium ion is forced to attack the ortho position (C2), rendering the reaction inherently 100% ortho-selective regardless of the thermal conditions.

-

Thermodynamic Driving Force: The newly formed this compound immediately forms a stable, six-membered chelate ring with the aluminum catalyst (between the carbonyl oxygen and the ortho-hydroxyl group). This chelation acts as the thermodynamic sink of the reaction, preventing further unwanted electrophilic substitutions or reversibility.

Figure 1: Two-step synthetic workflow and intermediate progression for the target acetophenone.

Reaction Optimization

The choice of solvent and temperature is critical for ensuring the complete dissociation of the acylium ion and preventing intermolecular side reactions (such as Scholl-type coupling or polymerization). Because the para position is blocked, higher temperatures can be safely employed to maximize the reaction rate without compromising regioselectivity.

Table 1: Effect of Reaction Conditions on the Fries Rearrangement of 4-Propoxyphenyl Acetate

| Solvent System | Temperature (°C) | Catalyst (Equiv.) | Regioselectivity | Isolated Yield (%) | Mechanistic Observation |

| Dichloromethane | 40 (Reflux) | 100% ortho | 45–55 | Incomplete conversion due to insufficient thermal energy. | |

| Nitrobenzene | 60 | 100% ortho | 70–75 | Good solubility of | |

| Chlorobenzene | 120 | 100% ortho | 85–90 | Optimal thermal energy for acyl migration; efficient workup. | |

| Solvent-Free (Melt) | 140 | 100% ortho | 40–50 | High risk of intermolecular cross-acylation and tar formation. |

Note: Chlorobenzene at 120 °C provides the optimal balance of catalyst solubility, thermal activation, and product stability.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) are embedded to verify reaction progression at each critical stage.

Figure 2: Step-by-step experimental workflow for the self-validating Fries rearrangement.

Step 1: O-Acetylation of 4-Propoxyphenol

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-propoxyphenol (10.0 g, 65.7 mmol) and anhydrous pyridine (15 mL).

-

React: Cool the solution to 0 °C in an ice bath. Dropwise, add acetic anhydride (8.0 g, 78.8 mmol) over 15 minutes to control the exothermic acylation.

-

Validate: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when TLC (Hexanes:EtOAc 4:1) shows the total disappearance of the starting phenol (loss of the UV-active spot that stains readily with

). -

Workup: Dilute with ethyl acetate (100 mL) and wash sequentially with 1M HCl (3 x 50 mL) to remove pyridine, followed by brine. Dry over anhydrous

, filter, and concentrate in vacuo to yield 4-propoxyphenyl acetate as a pale yellow oil. Proceed directly to Step 2.

Step 2: Fries Rearrangement

-

Setup: In a rigorously dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and an inert gas (

or Ar) inlet, dissolve the 4-propoxyphenyl acetate (~12.5 g, 64.3 mmol) in anhydrous chlorobenzene (60 mL). -

Catalyst Addition: In small portions, add anhydrous Aluminum Chloride (

) (12.8 g, 96.5 mmol, 1.5 equiv.).-

Causality Check:

is highly hygroscopic; use a fresh, unexposed bottle. The solution will immediately turn deep yellow/orange upon addition, visually confirming the formation of the Lewis acid-ester complex[4].

-

-

Thermal Activation: Heat the reaction mixture to 120 °C using a temperature-controlled oil bath. Maintain this temperature for 3 hours.

-

Causality Check: HCl gas will evolve as the reaction proceeds. Ensure the condenser is connected to a base trap. The mixture will darken to a deep red/brown, signifying the formation of the highly stable aluminum-chelated product.

-

-

Acidic Quench (Critical Step): Cool the reaction to room temperature. Slowly and carefully pour the mixture into a large beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

-

Causality Check: The strong acid is strictly required to protonate the phenolic oxygen and break the robust aluminum-ketone chelate. Stir vigorously until the organic and aqueous layers are distinct and the dark red color dissipates to a lighter yellow.

-

-

Extraction and Purification:

-

Separate the organic (chlorobenzene) layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with deionized water, and dry over

. -

Evaporate the solvents under reduced pressure (use a rotary evaporator with a strong vacuum and a water bath at 60 °C to remove the high-boiling chlorobenzene).

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to afford this compound as a purified solid.

-

Analytical Verification

To validate the structural integrity of the synthesized this compound, NMR spectroscopy is the gold standard:

-

1H NMR (

, 400 MHz): The defining diagnostic feature is a highly deshielded singlet around

References

1. WO2010127208A1 - Inhibitors of acetyl-coa carboxylase - Google Patents. Google.com. Available at: 2.[3] Fries Rearrangement - Alfa Chemistry. Alfa-chemistry.com. Available at: 3.[2] Fries Rearrangement | Thermo Fisher Scientific. Thermofisher.cn. Available at: 4.[4] Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Electrochem.org. Available at: 5. Fries Rearrangement - Sigma-Aldrich. Sigmaaldrich.com. Available at:

Sources

Application Note: Protocol for Preparing Schiff Bases using 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Introduction & Scientific Rationale

The Target Scaffold

The synthesis of Schiff bases (imines) derived from 1-(2-Hydroxy-5-propoxyphenyl)ethanone represents a critical workflow in the development of lipophilic, chelating ligands for medicinal inorganic chemistry.

Unlike simple salicylaldehyde derivatives, this acetophenone-based precursor presents two distinct chemical features that dictate the synthetic strategy:

-

Ketone Sterics & Electronics: The carbonyl carbon in acetophenone is less electrophilic than in aldehydes due to the inductive electron donation from the methyl group and the benzene ring.

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

). While this stabilizes the final Schiff base (via enol-imine tautomerism), it initially deactivates the carbonyl toward nucleophilic attack. -

5-Propoxy Lipophilicity: The propoxy chain at the 5-position acts as a lipophilic anchor, significantly enhancing the membrane permeability of the resulting drugs or metal complexes compared to their methoxy or hydroxy analogs.

Mechanistic Pathway

The reaction follows an acid-catalyzed condensation mechanism. The acid catalyst is required to protonate the carbonyl oxygen, making the carbon sufficiently electrophilic to overcome the steric hindrance of the methyl group and the electronic deactivation from the electron-rich phenolic ring.

Figure 1: Acid-catalyzed condensation mechanism for Schiff base formation.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| This compound | >98% | Precursor | The "Ketone". Ensure no phenol oxidation (darkening). |

| Primary Amine | >99% | Reactant | Aniline derivatives, diamines (e.g., ethylenediamine), or amino acids. |

| Ethanol (Absolute) | 99.9% | Solvent | Methanol can be used, but EtOH offers a better reflux temp (78°C). |

| Glacial Acetic Acid | ACS Grade | Catalyst | Critical: Do not use dilute acid; water inhibits the reaction. |

Equipment

-

Round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer/hot plate with oil bath.

-

Rotary evaporator (optional).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is optimized for a 10 mmol scale . Adjust volumes linearly for scale-up, but ensure stirring efficiency is maintained.

Phase 1: Reaction Setup

-

Preparation of Ketone Solution:

-

In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound in 20 mL of absolute ethanol .

-

Note: The solution may be slightly yellow. If it is dark brown, recrystallize the starting ketone from ethanol/water before proceeding.

-

-

Amine Addition:

-

For Monoamines: Add 10 mmol of the primary amine (1:1 equivalent).

-

For Diamines: Add 5 mmol of the diamine (2:1 Ketone:Amine ratio).

-

Add the amine slowly with stirring.

-

-

Catalyst Activation:

-

Add 3-5 drops of Glacial Acetic Acid.

-

Critical Insight: The pH should be approximately 4-5. If the solution is too acidic (pH < 3), the amine will be fully protonated (

) and lose its nucleophilicity, killing the reaction.

-

Phase 2: Synthesis (Reflux)

-

Attach the reflux condenser.[1]

-

Heat the mixture to reflux (approx. 80°C oil bath temperature).

-

Duration: Reflux for 4 to 6 hours .

-

Monitoring: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The ketone spot (

) should disappear, and a new, usually fluorescent spot will appear.

-

Phase 3: Isolation & Purification

-

Precipitation:

-

Allow the reaction mixture to cool slowly to room temperature.

-

If crystals form, proceed to filtration.[1]

-

Troubleshooting: If no precipitate forms, reduce the solvent volume by 50% on a rotary evaporator and place the flask in an ice bath (

) for 2 hours.

-

-

Filtration:

-

Filter the solid product under vacuum.

-

Wash: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted ketone and acid catalyst.

-

-

Recrystallization (Mandatory for Biological Assays):

-

Dissolve the crude solid in the minimum amount of boiling ethanol.

-

Allow to cool slowly.

-

Dry the crystals in a desiccator over silica gel or

.

-

Characterization & Validation

To ensure the protocol was successful, the following analytical data must be verified.

Spectroscopic Signatures

| Technique | Parameter | Expected Signal | Structural Interpretation |

| FT-IR | 1605 – 1625 cm⁻¹ | Strong band. Confirms Imine formation. | |

| FT-IR | Absent | Disappearance of ketone C=O (approx 1640-1660 cm⁻¹ in starting material). | |

| FT-IR | 3300 – 3450 cm⁻¹ | Broad band. Phenolic OH (often shifted due to H-bonding). | |

| ¹H-NMR | Imine Methyl | Singlet (3H). Distinct from the starting ketone methyl. | |

| ¹H-NMR | Phenolic OH | Singlet (1H). Highly deshielded due to intramolecular H-bond ( |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Applications & Troubleshooting

Biological & Pharmaceutical Relevance

The 5-propoxy group is strategically important. While the N,O-donor set (Imine Nitrogen + Phenolic Oxygen) creates a "pocket" for chelating transition metals (Cu, Zn, Ni), the propoxy tail provides:

-

Lipophilicity: Increases

, facilitating passive transport across bacterial cell walls or the blood-brain barrier. -

Solubility: Prevents the complex from precipitating too early in biological media compared to methyl analogs.

Troubleshooting Guide

-

Problem: The product is an oil, not a solid.

-

Cause: Solvent traces or impurities preventing lattice formation.

-

Solution: Triturate the oil with cold hexane or diethyl ether. Scratch the glass side of the flask with a glass rod to induce nucleation.

-

-

Problem: Low Yield (<50%).

-

Cause: Incomplete dehydration (equilibrium issue).

-

Solution: Add molecular sieves (4Å) to the reaction flask or use a Dean-Stark trap with Toluene/Benzene (if solubility permits) to physically remove water.

-

References

-